molecular formula C22H31N3O3S B2956764 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide CAS No. 1049389-45-8

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide

Cat. No.: B2956764
CAS No.: 1049389-45-8
M. Wt: 417.57
InChI Key: DQXOKFUCYKDISK-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a piperazine-ethylamine linker and a propyl-substituted benzenesulfonamide core. Its structure combines a sulfonamide group (known for bioactivity in antimicrobial and receptor-targeting applications) with a 4-methoxyphenylpiperazine moiety, which is frequently associated with neurotransmitter receptor modulation (e.g., serotonin and dopamine receptors) . This compound’s design likely aims to exploit sulfonamide’s pharmacological versatility and piperazine’s role in enhancing solubility and receptor affinity.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-3-4-19-5-11-22(12-6-19)29(26,27)23-13-14-24-15-17-25(18-16-24)20-7-9-21(28-2)10-8-20/h5-12,23H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXOKFUCYKDISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.

Biological Activity

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide is a sulfonamide derivative with notable biological activity, particularly in the context of serotonin receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C23H29N5O2S
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

The compound primarily acts as an antagonist at the 5-HT1A serotonin receptors , which are implicated in various neurological and psychiatric conditions. Its ability to modulate serotonin levels makes it a candidate for therapeutic applications in depression and anxiety disorders.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits serotonin receptor-mediated responses. For instance, studies show that it can prevent the decrease in neuronal firing rates induced by serotonin (5-HT), indicating its potential as a therapeutic agent in serotonergic modulation .

In Vivo Studies

In animal models, particularly rodents and non-human primates, the compound exhibited significant brain accumulation and binding potential at 5-HT1A receptors. Dynamic PET imaging revealed high radioactivity levels in regions such as the hippocampus and frontal cortex, suggesting effective central nervous system penetration and receptor engagement .

Table 1: Binding Potentials in Animal Studies

Brain RegionBinding Potential (BP ND)
Hippocampus5.5
Frontal Cortex2.7
Anterior Cingulate7.2
Insular Cortex4.2

Clinical Implications

Several studies have explored the clinical implications of this compound concerning mood disorders. For example, a study involving the administration of the compound to animal models of depression showed a significant reduction in depressive-like behaviors, correlating with increased serotonin levels .

Case Study Example

In a controlled trial with rats, administration of this compound resulted in:

  • Reduction in immobility time during forced swim tests (indicative of antidepressant effects).
  • Increased locomotor activity , suggesting potential anxiolytic properties.

Safety Profile

Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further pharmacokinetic studies are necessary to establish long-term safety parameters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-propylbenzenesulfonamide and related sulfonamide derivatives. Data are derived from crystallographic and bioactivity studies of analogous compounds.

Compound Core Structure Substituents Reported Bioactivity
This compound Benzenesulfonamide - Propyl at C4
- Piperazine-ethyl linker with 4-methoxyphenyl
Hypothesized CNS receptor modulation (structural analogy)
N-(4-Methoxyphenyl)benzenesulfonamide (Compound I) Benzenesulfonamide - Methoxyphenyl at sulfonamide N
- No piperazine/alkyl chain
Antimicrobial activity (broad-spectrum sulfonamide class)
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Benzenesulfonamide - Amino at C4
- Methoxyphenyl at sulfonamide N
Enhanced solubility; antidiabetic potential (Perlovich et al., 2009)
P-(+)-N-Phenyl-4-methoxybenzenesulfonamide Benzenesulfonamide - Phenyl at sulfonamide N
- Methoxy at C4
Chiral applications; limited bioactivity data (Kato et al., 2006)

Key Structural and Functional Insights:

Piperazine Linker vs. Direct Substitution: The target compound’s piperazine-ethyl chain distinguishes it from simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide. In contrast, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide lacks this linker but includes an amino group at C4, which improves aqueous solubility and may favor peripheral therapeutic effects (e.g., metabolic disorders).

Substituent Effects on Bioactivity: The propyl group at C4 in the target compound likely increases lipophilicity compared to the methoxy or amino groups in analogues. This could enhance membrane permeability but reduce solubility, a trade-off critical for drug design. N-(4-Methoxyphenyl)benzenesulfonamide (Compound I) exhibits classic sulfonamide antimicrobial properties, whereas the target compound’s extended structure may shift its activity toward neurological targets (e.g., 5-HT1A or D2 receptors).

Crystallographic and Conformational Data: Analogues like Compound I crystallize in monoclinic systems with intermolecular hydrogen bonding (N–H⋯O and C–H⋯O interactions), stabilizing their sulfonamide cores .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound requires multi-step synthesis (e.g., SN2 reactions for piperazine-ethyl attachment), whereas simpler derivatives like N-(4-methoxyphenyl)benzenesulfonamide are synthesized in fewer steps .
  • Bioactivity Gaps : While antimicrobial and metabolic activities are documented for simpler analogues, the target compound’s bioactivity remains hypothetical, pending receptor-binding assays or in vivo studies.

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